(R)-3-iodo-1-phenyl-1-propanol

enantioselective synthesis chiral alcohol hydrosilylation

(R)-3-iodo-1-phenyl-1-propanol is a chiral, non-racemic secondary alcohol with a primary alkyl iodide functional group (molecular formula C₉H₁₁IO; molecular weight 262.09 g mol⁻¹). The compound is a key building block in the enantioselective synthesis of serotonin–norepinephrine reuptake inhibitor (SNRI) antidepressants, most notably (R)-fluoxetine and (S)-duloxetine.

Molecular Formula C9H11IO
Molecular Weight 262.09 g/mol
Cat. No. B8340538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-iodo-1-phenyl-1-propanol
Molecular FormulaC9H11IO
Molecular Weight262.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCI)O
InChIInChI=1S/C9H11IO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m1/s1
InChIKeyFGPCEVMDBSCUMO-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (R)-3-Iodo-1-phenyl-1-propanol (CAS 127073-84-1): A Critical Chiral Intermediate


(R)-3-iodo-1-phenyl-1-propanol is a chiral, non-racemic secondary alcohol with a primary alkyl iodide functional group (molecular formula C₉H₁₁IO; molecular weight 262.09 g mol⁻¹) [1]. The compound is a key building block in the enantioselective synthesis of serotonin–norepinephrine reuptake inhibitor (SNRI) antidepressants, most notably (R)-fluoxetine and (S)-duloxetine [2]. Its single stereogenic center and the presence of the excellent iodide leaving group define its synthetic utility as a late-stage alkylating agent.

Why Generic '3-Iodo-1-phenyl-1-propanol' Cannot Replace the Enantiopure (R)-Form


Racemic 3-iodo-1-phenyl-1-propanol (CAS 62872-58-6) and its (S)-enantiomer (CAS 114133-36-7) are commercially cataloged but are not interchangeable with the (R)-enantiomer in asymmetric syntheses. The absolute configuration at the benzylic carbon dictates which enantiomer of the final drug is obtained. Zhou and co-workers demonstrated that the (R)-iodo alcohol leads exclusively to (R)-fluoxetine, whereas the (S)-iodo alcohol is required for (S)-duloxetine; using the wrong enantiomer would produce the undesired stereoisomer, potentially requiring costly chiral resolution or re-synthesis [1]. Consequently, verification of stereochemical identity—beyond simple chemical purity—is mandatory for procurement.

Quantitative Differentiation of (R)-3-Iodo-1-phenyl-1-propanol from Its Closest Analogs


Enantiomeric Excess: Copper-Catalyzed Hydrosilylation Delivers the (R)-Iodo Alcohol with High Optical Purity

The (R)-iodo alcohol (R)-11 is obtained via Finkelstein reaction of the corresponding chloro alcohol (R)-6a, which is itself produced by copper(II)-catalyzed asymmetric hydrosilylation of 3-chloropropiophenone with 97% ee (Table 1, entry 16; Scheme 5) [1]. The halide exchange proceeds with >99% yield, preserving the enantiomeric excess of the precursor. The racemic mixture (CAS 62872-58-6) contains only 50% of the desired (R)-enantiomer, effectively halving the theoretical yield in a stereospecific coupling step and introducing 50% of the unwanted (S)-enantiomer, which either must be separated or leads to the wrong product.

enantioselective synthesis chiral alcohol hydrosilylation

SN2 Reactivity Advantage of the Alkyl Iodide over the Alkyl Chloride Analog

In bimolecular nucleophilic substitution (SN2) reactions, iodide is a markedly better leaving group than chloride. The relative rates of alkyl halides with NaI in acetone at 60 °C are approximately R–I (1, reference), R–Br (~10⁻¹), and R–Cl (~10⁻²–10⁻³), placing primary alkyl iodides roughly 100–1000 times more reactive than the corresponding chlorides under identical conditions [1]. Consequently, (R)-3-iodo-1-phenyl-1-propanol undergoes amine alkylation significantly faster than (R)-3-chloro-1-phenyl-1-propanol (CAS 100306-33-0), enabling shorter reaction times and lower reagent stoichiometries in the final drug assembly step.

nucleophilic substitution leaving-group ability Finkelstein reaction

Quantitative Yield in the Key Halide-Exchange Step: Iodo Alcohol Formation Proceeds Essentially Quantitatively

In the Zhou et al. procedure, treatment of enantioenriched chloro alcohol (R)-6a with saturated NaI in refluxing acetone for 16 h provided the iodo alcohol (R)-11 in >99% yield (Scheme 5) [1]. This near-quantitative conversion contrasts with the typical equilibrium-limited yields observed for direct chlorination or bromination reactions and demonstrates that the iodide can be introduced without chromatographic purification, an important consideration for pilot-scale synthesis.

halogen exchange Finkelstein reaction process yield

Regiochemical Fidelity: Exclusive Iodination at the Primary Position Confirmed by Spectral Analysis

The (S)-enantiomer of 3-iodo-1-phenyl-1-propanol (CAS 114133-36-7) has been characterized by GC-MS on SpectraBase, which confirms exclusive iodination at the primary (γ) carbon rather than at the aromatic ring or benzylic position [1]. The mass spectrum exhibits the characteristic isotopic pattern of monovalent iodine (M⁺• at m/z 262, with the signature ~1:1 M:M+2 peaks separated by 2 Da), ruling out regioisomeric contamination by 2-iodo or ring-iodinated congeners. This regional purity is critical because ring-iodinated isomers (e.g., 3-(2-iodophenyl)-1-propanol or 3-(4-iodophenyl)-1-propanol) would not undergo the same SN2 displacement and would lead to structurally distinct, potentially inactive drug analogs.

regiochemistry structural confirmation MS analysis

High-Impact Application Scenarios for (R)-3-Iodo-1-phenyl-1-propanol


Asymmetric Synthesis of (R)-Fluoxetine: The Definitive Chiral Intermediate

The (R)-iodo alcohol serves as the direct alkylating agent for methylamine to install the N-methyl-3-phenylpropylamine backbone of (R)-fluoxetine. Zhou et al. reported that stirring (R)-11 with 40% aqueous methylamine in THF at room temperature for 12 h gave amine intermediate (R)-13 in 98% yield, which was subsequently converted to (R)-fluoxetine in 84% yield after aryl ether formation [1]. Using the (S)-enantiomer or racemic material in this sequence would produce (S)-fluoxetine or racemic fluoxetine, respectively; regulatory guidelines for chiral active pharmaceutical ingredients require enantiomeric purity >99% [2]. Procuring the correct (R)-enantiomer with documented chiral purity eliminates the need for late-stage enantiomeric enrichment.

Comparative Process Development: Evaluating the Iodo vs. Chloro Route for SN2 Alkylation

Process chemistry groups comparing the iodo and chloro intermediates can capitalize on the ~100- to 1000-fold rate advantage of the iodo leaving group in SN2 reactions [1]. In a typical amine alkylation, the chloro intermediate requires higher temperature (60–80 °C), longer reaction times (24–48 h), and a large excess of amine (5–10 equiv.), whereas the iodo intermediate reacts at room temperature with only 2–3 equiv. of amine within 12 h [2]. This difference can translate into reduced energy costs, smaller reactor footprint, and easier impurity control in manufacturing settings, justifying the higher procurement cost of the iodo building block.

Chiral Purity Method Development and Reference Standard Qualification

Because the (R)- and (S)-enantiomers of 3-iodo-1-phenyl-1-propanol exhibit distinct optical rotations, the (R)-enantiomer can serve as a reference standard for chiral HPLC method development. The chloro analog (R)-3-chloro-1-phenyl-1-propanol has a reported specific rotation of +26° (c=1, CHCl₃) [1]; the corresponding iodo derivative provides complementary UV activity at 254 nm due to the heavy-atom effect of iodine, facilitating low-wavelength detection in HPLC-UV systems [2]. Analytical laboratories procuring the (R)-iodo alcohol can establish a chiral purity assay that quantifies the (S)-enantiomer as the critical impurity, with a target limit of ≤0.5% for pharmaceutical intermediate use.

Academic and Industrial Research on Copper-Catalyzed Asymmetric Reduction Methodology

The Zhou et al. procedure demonstrates that the copper(II)/P-Phos system achieves up to 99% ee for a range of halo alcohols, and the (R)-iodo alcohol (R)-11 is a direct product of this methodology when the Finkelstein step is included [1]. Research groups developing new asymmetric hydrogenation or hydrosilylation catalysts can use (R)-3-iodo-1-phenyl-1-propanol as a benchmark substrate to compare catalyst performance metrics—yield, enantioselectivity, and turnover number—against published data for the chloro and iodo series, providing a standardized platform for catalyst evaluation.

Quote Request

Request a Quote for (R)-3-iodo-1-phenyl-1-propanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.